

target protein degradation by CC-885 derivatives

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Compound of Interest

Compound Name: CC-885-CH₂-Peg1-NH-CH₃

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An In-depth Technical Guide to Target Protein Degradation by CC-885 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Molecular Glues

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to drug previously "undruggable" targets.^[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own machinery to eliminate disease-causing proteins entirely.^[2] A key class of TPD agents is "molecular glues," small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.^{[2][3]}

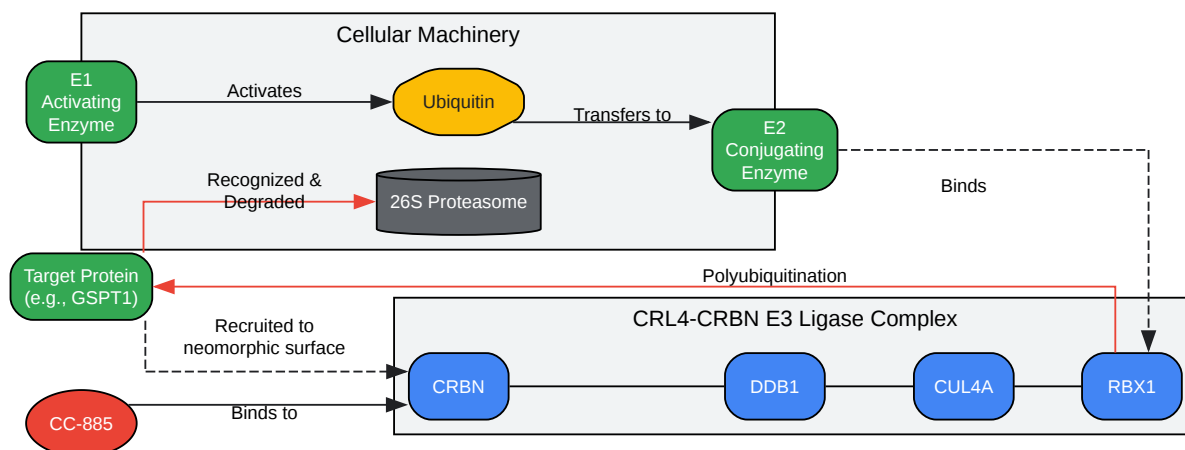
CC-885 is a novel, potent molecular glue that modulates the Cereblon (CRBN) E3 ligase complex.^{[4][5]} It was identified from a screen of analogues of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.^{[6][7][8]} CC-885 exhibits broad and potent anti-tumor activity by inducing the degradation of specific "neosubstrates" that are not the natural targets of the CRBN ligase.^{[6][9][10]} The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1, the degradation of which is responsible for the compound's profound cytotoxic effects in various cancers, particularly acute myeloid leukemia (AML).^{[5][9][11][12]}

This guide provides a comprehensive technical overview of the mechanism, targets, and experimental characterization of CC-885 and its derivatives as molecular glue degraders.

Core Mechanism: Hijacking the CRL4^{CRBN} E3 Ligase

The central mechanism of action for CC-885 involves redirecting the cellular ubiquitin-proteasome system (UPS). CC-885 binds to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^{CRBN}).^{[13][14][15]} This complex also includes DNA Damage-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1).^{[14][16]}

The binding of CC-885 to a hydrophobic pocket on the surface of CRBN creates a "neomorphic" interface.^{[5][10]} This new surface conformation allows for the specific recognition and binding of neosubstrates, most notably GSPT1.^{[6][9]} This induced proximity between the CRL4^{CRBN} complex and GSPT1 facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the GSPT1 surface.^[17] The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the GSPT1 protein.^[2]



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Caption: Mechanism of CC-885-mediated GSPT1 degradation.

Primary Target: GSPT1 and its Role in Cancer

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a key component of the translation termination complex.^{[18][19]} It functions as a GTPase to facilitate the release of newly synthesized polypeptide chains from the ribosome.^[20]

GSPT1 is overexpressed in a variety of cancers, including AML and liver cancer, where it acts as a tumor promoter.^{[19][21][22]} Its elevated expression is linked to poor patient prognosis.^[21] The degradation of GSPT1 by CC-885 impairs translation termination, leading to activation of the integrated stress response (ISR) pathway and ultimately, TP53-independent apoptosis in cancer cells.^[11] This makes GSPT1 degradation an attractive therapeutic strategy, especially for cancers with TP53 mutations that are often resistant to conventional therapies.^[11]

While GSPT1 is the primary driver of CC-885's broad cytotoxicity, other neosubstrates have been identified, including Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 4 (CDK4), and BNIP3L.^{[23][24][25]} The degradation of these proteins may contribute to the compound's overall activity profile in specific cellular contexts. For example, in non-small-cell lung cancer, CC-885 promotes PLK1 degradation, and in multiple myeloma, it can induce CDK4 degradation.^{[23][24][26]}

Data Presentation: Potency of CC-885 and Derivatives

The efficacy of molecular glue degraders is typically quantified by their anti-proliferative activity (IC_{50}) and their ability to induce protein degradation, measured by the half-maximal degradation concentration (DC_{50}) and the maximum level of degradation (D_{max}).

Table 1: Anti-proliferative and Degradation Activity of CC-885

Cell Line	Cancer Type	IC ₅₀ (μM)	Target Protein	DC ₅₀ (nM)	Dmax (%)	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	~0.01 - 1	GSPT1	N/A	N/A	[4] [11]
Patient-derived AML	Acute Myeloid Leukemia (AML)	Potent Activity	GSPT1	N/A	N/A	[5] [9]
MM1.S	Multiple Myeloma	N/A	GSPT1	~100	>90	[27]
A549	Non-small-cell lung cancer (NSCLC)	N/A	PLK1	N/A	N/A	[26]
NCI-H1299	Non-small-cell lung cancer (NSCLC)	N/A	PLK1	N/A	N/A	[26]
Multiple Myeloma (MM)	Multiple Myeloma	Potent Activity	CDK4	N/A	N/A	[23]

(Note: N/A indicates data not specified in the cited sources. Data is compiled from multiple studies and conditions may vary.)

The development of CC-885 derivatives has focused on enhancing selectivity for GSPT1 to potentially improve the therapeutic window and reduce off-target effects.[\[27\]](#) For instance, compound 26 from a focused library showed superior selectivity for GSPT1 degradation over other known CRBN neosubstrates like IKZF1 and IKZF3.[\[27\]](#)

Table 2: Activity of a Selective GSPT1 Degradator (Compound 26)

Cell Line	Cancer Type	IC ₅₀ (μM)	Target Protein	DC ₅₀ (nM)	Dmax (%)	Reference
MM1.S	Multiple Myeloma	~0.1	GSPT1	~100	>80	[27]

(Note: Data is approximated from graphical representations in the source.)

Experimental Protocols

Characterizing molecular glue degraders like CC-885 requires a suite of biochemical and cell-based assays to confirm target engagement, ubiquitination, and degradation.

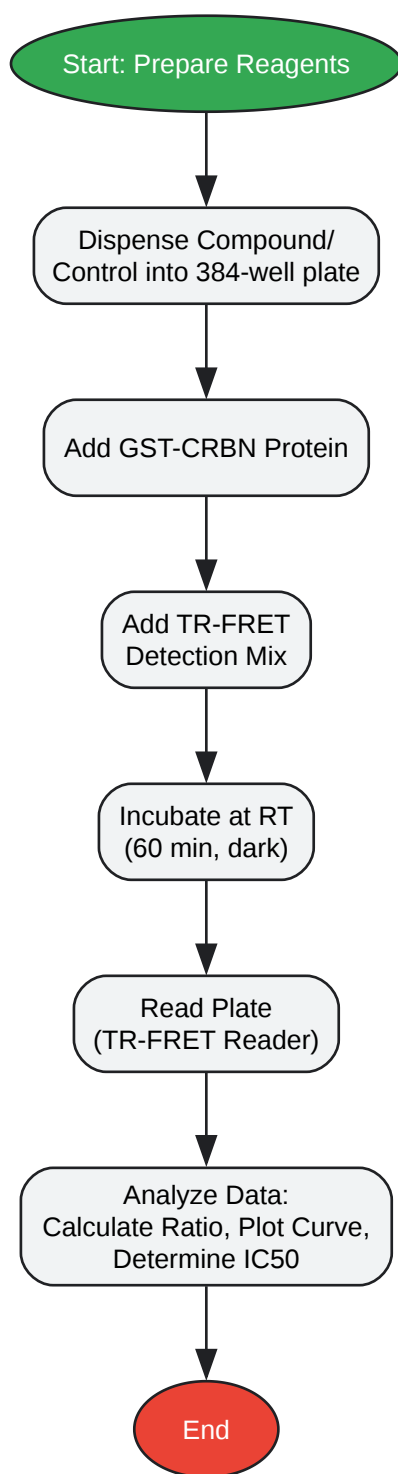
CRBN Binding Assay

This assay determines if a compound binds directly to the CRBN E3 ligase. Common methods include Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[28][29]

Methodology: TR-FRET Competitive Binding Assay[28][30]

- Principle: This is a competitive assay where the test compound (e.g., CC-885) competes with a fluorescently-labeled tracer (e.g., Thalidomide-Red) for binding to a GST-tagged CRBN protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction and reduce the signal.
- Reagents:
 - GST-tagged human CRBN protein
 - Thalidomide-Red (or other suitable fluorescent tracer)
 - Anti-GST antibody labeled with Europium (Eu³⁺) cryptate
 - Test compounds (serial dilutions)
 - Assay buffer

- Low-volume 384-well white assay plates
- Procedure:
 1. Dispense 2 μ L of test compound dilutions or assay buffer (control) into the wells of the assay plate.
 2. Add 4 μ L of GST-CRBN protein solution to each well.
 3. Prepare a detection mix containing the Eu^{3+} -labeled anti-GST antibody and Thalidomide-Red.
 4. Add 4 μ L of the detection mix to each well.
 5. Incubate the plate in the dark at room temperature for 60 minutes.
 6. Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
- Data Analysis: Calculate the ratio of the two emission signals and plot it against the concentration of the test compound. Determine the IC_{50} value from the resulting dose-response curve.



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Caption: Workflow for a TR-FRET CRBN binding assay.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a compound- and CRBN-dependent manner. This is often done by immunoprecipitating the target protein and then immunoblotting for ubiquitin.

Methodology: Immunoprecipitation-Western Blot[\[31\]](#)

- Principle: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then isolated from cell lysates via immunoprecipitation (IP) using a specific antibody. The resulting IP sample is analyzed by SDS-PAGE and Western Blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern of polyubiquitination.
- Reagents:
 - Cell line of interest (e.g., MOLM-13)
 - Test compound (e.g., CC-885)
 - Proteasome inhibitor (e.g., MG132)
 - Lysis buffer (e.g., RIPA buffer) with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., NEM)
 - Antibody against the target protein (e.g., anti-GSPT1) for IP
 - Protein A/G magnetic beads
 - Antibodies for Western Blot (e.g., anti-ubiquitin, anti-GSPT1)
- Procedure:
 1. Culture cells and treat with the test compound (e.g., 1 μ M CC-885) and a proteasome inhibitor (e.g., 10 μ M MG132) for 4-6 hours. Include appropriate controls (DMSO, compound only, MG132 only).
 2. Harvest and lyse the cells in denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.

3. Dilute the lysates with SDS-free buffer to reduce the SDS concentration to ~0.1%.
4. Clarify lysates by centrifugation and collect the supernatant. Save a small aliquot as the "Input" sample.
5. Incubate the remaining lysate with the anti-target protein antibody overnight at 4°C with rotation.
6. Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
7. Wash the beads several times with wash buffer to remove non-specific binders.
8. Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
9. Separate the eluates ("IP" samples) and the "Input" samples by SDS-PAGE.
10. Transfer proteins to a PVDF membrane and perform Western Blot analysis using an anti-ubiquitin antibody. The membrane can be stripped and re-probed with an anti-target protein antibody to confirm successful immunoprecipitation.

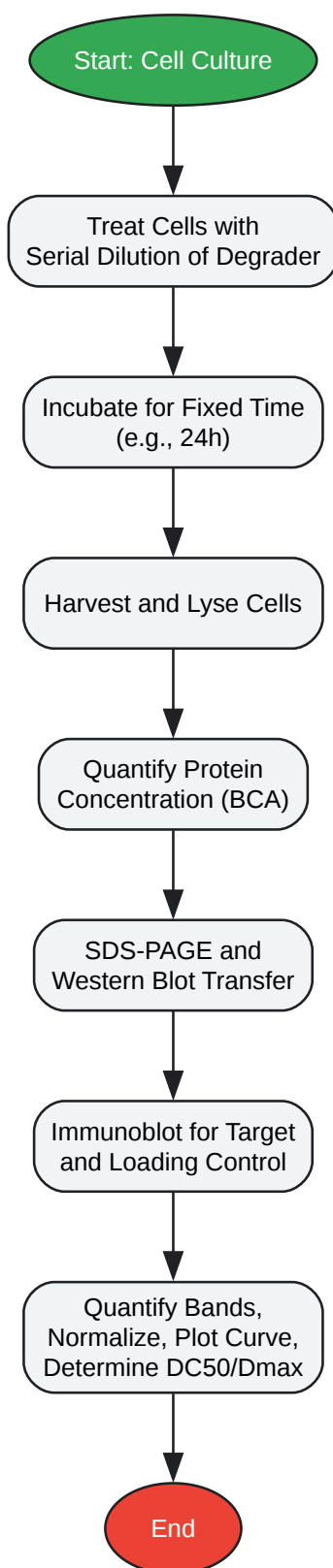
Protein Degradation Quantification Assay

This assay measures the extent and rate of target protein degradation following compound treatment. The most common method is Western Blotting, with band intensity quantified to determine DC₅₀ and Dmax values.

Methodology: Dose-Response Western Blot

- Principle: Cells are treated with a range of concentrations of the degrader for a fixed time point. Cell lysates are then prepared and analyzed by Western Blot to measure the remaining level of the target protein relative to a loading control.
- Reagents:
 - Cell line of interest
 - Test compound (serial dilutions)

- Lysis buffer with protease inhibitors
- Antibodies for Western Blot (anti-target protein, anti-loading control e.g., Vinculin, GAPDH)
- Procedure:
 1. Plate cells and allow them to adhere (if applicable).
 2. Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 μ M) for a specified duration (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control.
 3. Harvest cells, wash with cold PBS, and lyse in an appropriate lysis buffer.
 4. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
 5. Separate equal amounts of protein from each sample by SDS-PAGE.
 6. Transfer proteins to a PVDF membrane.
 7. Probe the membrane with a primary antibody against the target protein, followed by a secondary HRP-conjugated antibody.
 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 9. Strip the membrane and re-probe with an antibody for a loading control protein.
- Data Analysis: Quantify the band intensities for the target protein and the loading control using software like ImageJ. Normalize the target protein signal to the loading control signal for each lane. Plot the normalized protein level (as a percentage of the DMSO control) against the log of the compound concentration. Fit the data to a dose-response curve to determine the DC_{50} and D_{max} values.



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Caption: Workflow for quantifying protein degradation.

Conclusion and Future Directions

CC-885 exemplifies the power of the molecular glue concept, turning an E3 ligase into a tool for eliminating specific, disease-relevant proteins.[9][10] Its potent, CRBN-dependent degradation of the oncoprotein GSPT1 provides a compelling therapeutic rationale for treating cancers like AML.[5][11] The ongoing development of CC-885 derivatives aims to refine the properties of these molecules, seeking greater selectivity and improved pharmacological profiles.[27]

The principles and methodologies outlined in this guide are fundamental to the discovery and characterization of new molecular glue degraders. As our understanding of E3 ligase biology and structural chemistry deepens, the rational design of novel degraders targeting a wide array of proteins is becoming increasingly feasible, heralding a new era in precision medicine.[1][3]

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